molecular formula C20H16N4OS B11013060 N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(pyridin-3-yl)quinoline-4-carboxamide

N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(pyridin-3-yl)quinoline-4-carboxamide

Cat. No.: B11013060
M. Wt: 360.4 g/mol
InChI Key: KTXAMVOMQWQDPA-UHFFFAOYSA-N
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Description

N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(pyridin-3-yl)quinoline-4-carboxamide is a heterocyclic compound that contains a thiazole ring, a pyridine ring, and a quinoline ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.

Properties

Molecular Formula

C20H16N4OS

Molecular Weight

360.4 g/mol

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-pyridin-3-ylquinoline-4-carboxamide

InChI

InChI=1S/C20H16N4OS/c1-12-13(2)26-20(22-12)24-19(25)16-10-18(14-6-5-9-21-11-14)23-17-8-4-3-7-15(16)17/h3-11H,1-2H3,(H,22,24,25)

InChI Key

KTXAMVOMQWQDPA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4)C

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(pyridin-3-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activities, while substitution reactions can introduce new functional groups that modify the compound’s properties .

Mechanism of Action

The mechanism of action of N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(pyridin-3-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell membranes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives, such as:

Uniqueness

N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(pyridin-3-yl)quinoline-4-carboxamide is unique due to its specific combination of thiazole, pyridine, and quinoline rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Biological Activity

N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(pyridin-3-yl)quinoline-4-carboxamide is a complex organic compound characterized by a thiazole and quinoline core structure. Its potential biological activities have garnered interest in various pharmacological fields, particularly in antimicrobial and anti-inflammatory applications.

1. Chemical Structure and Properties

The molecular formula of the compound is C13H13N3O2S2C_{13}H_{13}N_3O_2S_2, with a molecular weight of approximately 301.39 g/mol. The presence of both thiazole and quinoline rings suggests diverse pharmacological properties due to their established biological activities.

Table 1: Molecular Characteristics

PropertyValue
Molecular FormulaC₁₃H₁₃N₃O₂S₂
Molecular Weight301.39 g/mol
IUPAC NameThis compound

2.1 Antimicrobial Activity

Preliminary studies indicate that compounds similar to this compound exhibit significant antimicrobial effects. In particular, derivatives of quinoline and thiazole have shown activity against various bacterial strains.

Case Study: Antibacterial Evaluation
A study evaluated the antibacterial activity of several quinoline derivatives against common pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The results demonstrated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics like ampicillin and gentamicin.

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coliMIC (µg/mL) against P. aeruginosa
Compound A64128>256
Compound B128256>256

These findings suggest that structural modifications can enhance antibacterial activity, particularly through increased lipophilicity and optimized side chain flexibility.

2.2 Anti-inflammatory Activity

The compound's potential anti-inflammatory properties have also been investigated. Similar thiazole-containing compounds have demonstrated the ability to inhibit inflammatory mediators in vitro.

Research Findings:
A series of thiazole derivatives were tested for their effects on nitric oxide production in macrophages, which is a key indicator of inflammation. The results indicated that certain derivatives significantly reduced nitric oxide levels, suggesting a mechanism for anti-inflammatory action.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors involved in microbial resistance or inflammatory pathways.

4. Conclusion

This compound shows promise as a biologically active compound with significant antimicrobial and anti-inflammatory properties. Continued research into its structure–activity relationships will be essential for developing effective therapeutic agents based on this scaffold.

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